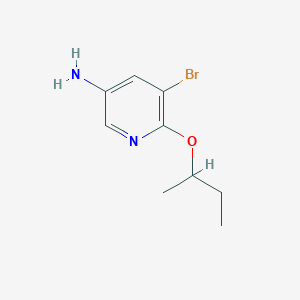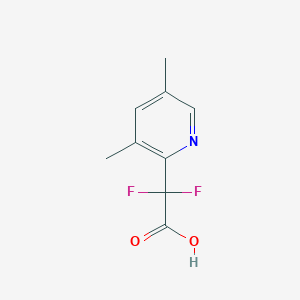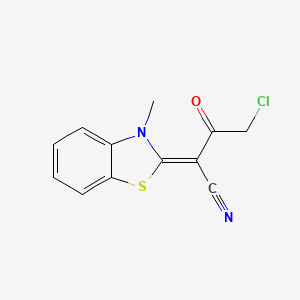
1-Chloro-3-iodo-2-methyl-2-(propan-2-yloxy)propane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chloro-3-iodo-2-methyl-2-(propan-2-yloxy)propane is an organic compound that belongs to the class of halogenated alkanes It is characterized by the presence of both chlorine and iodine atoms attached to a propane backbone, along with a propan-2-yloxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-3-iodo-2-methyl-2-(propan-2-yloxy)propane can be achieved through several methods. One common approach involves the halogenation of 2-methyl-2-(propan-2-yloxy)propane using chlorine and iodine under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure the selective substitution of hydrogen atoms with halogen atoms.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale halogenation processes. These processes are optimized for efficiency and yield, often utilizing continuous flow reactors and advanced separation techniques to isolate the desired product from reaction mixtures.
Analyse Des Réactions Chimiques
Types of Reactions
1-Chloro-3-iodo-2-methyl-2-(propan-2-yloxy)propane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be replaced by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions, altering its chemical structure and properties.
Elimination Reactions: Under certain conditions, the compound can undergo elimination reactions to form alkenes or other unsaturated compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium iodide, potassium chloride, and other halide salts. Reactions are typically carried out in polar solvents such as acetone or dimethylformamide.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Elimination Reactions: Strong bases such as potassium tert-butoxide or sodium hydride are used to induce elimination.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various halogenated derivatives, while oxidation and reduction reactions can produce alcohols, ketones, or alkenes.
Applications De Recherche Scientifique
1-Chloro-3-iodo-2-methyl-2-(propan-2-yloxy)propane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound can be used in studies involving halogenated organic compounds and their biological interactions.
Medicine: Research into potential pharmaceutical applications, including the development of new drugs and therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-Chloro-3-iodo-2-methyl-2-(propan-2-yloxy)propane involves its interaction with various molecular targets. The halogen atoms in the compound can participate in halogen bonding, influencing the compound’s reactivity and interactions with other molecules. The propan-2-yloxy group can also affect the compound’s solubility and stability, impacting its overall behavior in chemical and biological systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Chloro-3-iodopropane: Similar in structure but lacks the propan-2-yloxy group.
1-Iodo-2-methylpropane: Contains an iodine atom but differs in the position of the halogen and the absence of the propan-2-yloxy group.
2-Chloro-2-methylpropane: Contains a chlorine atom but lacks the iodine and propan-2-yloxy groups.
Uniqueness
1-Chloro-3-iodo-2-methyl-2-(propan-2-yloxy)propane is unique due to the presence of both chlorine and iodine atoms along with the propan-2-yloxy group. This combination of functional groups imparts distinct chemical properties, making it valuable for specific applications in synthesis and research.
Propriétés
Formule moléculaire |
C7H14ClIO |
|---|---|
Poids moléculaire |
276.54 g/mol |
Nom IUPAC |
1-chloro-3-iodo-2-methyl-2-propan-2-yloxypropane |
InChI |
InChI=1S/C7H14ClIO/c1-6(2)10-7(3,4-8)5-9/h6H,4-5H2,1-3H3 |
Clé InChI |
IBUGPDRCKOOPOY-UHFFFAOYSA-N |
SMILES canonique |
CC(C)OC(C)(CCl)CI |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



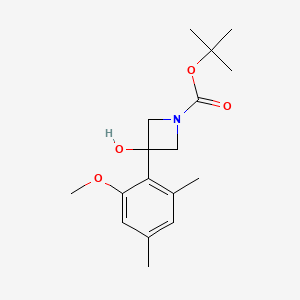
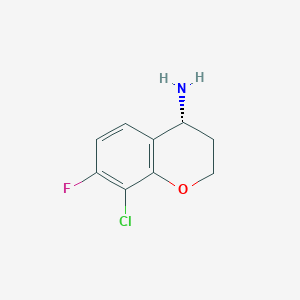
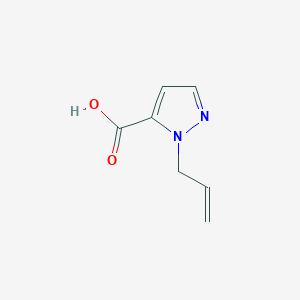
![5-Bromo-1-[(1-ethylcyclobutyl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B15240469.png)
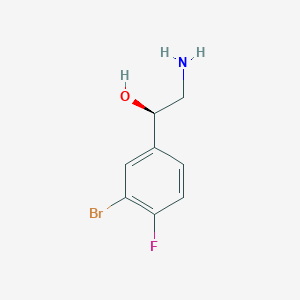
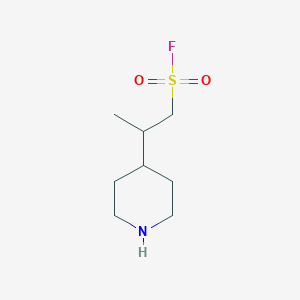
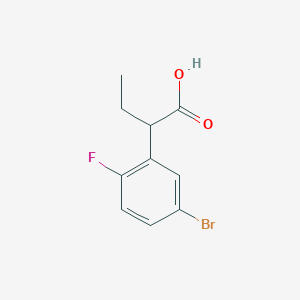
![9-Boc-2,9-diaza-spiro[6.4]undecan-1-one](/img/structure/B15240504.png)
![4-(6-Bromoimidazo[1,2-a]pyridin-3-yl)morpholine](/img/structure/B15240507.png)
